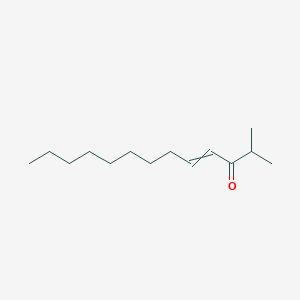
Dodecenone, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecenone, dimethyl- is a chemical compound that belongs to the class of bicyclic ketones It is characterized by its unique structure, which includes a dodecenone framework with two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecenone, dimethyl- can be achieved through several methods. One notable method involves the Rh(I)-catalyzed intramolecular [2 + 2 + 1] cycloaddition of allenenes. This method allows for the construction of the tricyclo[6.4.0.01,5]dodecenone framework in satisfactory yields . The reaction conditions typically involve the use of rhodium catalysts and carbon monoxide as a reactant.
Industrial Production Methods
Industrial production methods for dodecenone, dimethyl- are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to minimize environmental impact and improve efficiency. This includes the use of phosgene-free processes and the development of environmentally benign synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Dodecenone, dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone functional group and the double bond in the dodecenone framework.
Common Reagents and Conditions
Common reagents used in the reactions of dodecenone, dimethyl- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed
The major products formed from the reactions of dodecenone, dimethyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols .
Scientific Research Applications
Dodecenone, dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Its unique structure makes it a candidate for drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of dodecenone, dimethyl- involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound’s cytotoxic effects are linked to its interaction with cellular components, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.3.0]nonenones: These compounds share a similar bicyclic structure but differ in the size and arrangement of the rings.
Tricyclo[6.4.0.01,5]dodecenones: These compounds have a similar tricyclic framework but may have different substituents and functional groups.
Uniqueness
Dodecenone, dimethyl- is unique due to its specific dodecenone framework and the presence of two methyl groups.
Properties
Molecular Formula |
C14H26O |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-methyltridec-4-en-3-one |
InChI |
InChI=1S/C14H26O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h11-13H,4-10H2,1-3H3 |
InChI Key |
IREZCZAGJMXSCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


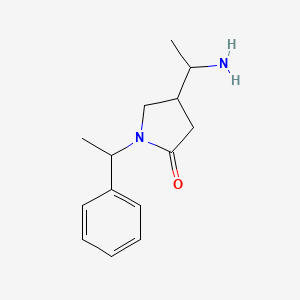
![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)
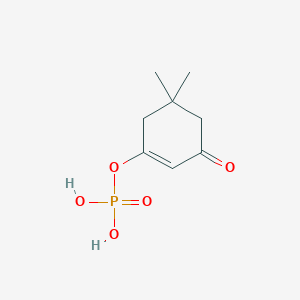
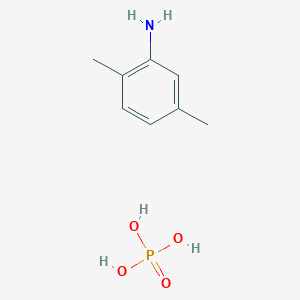
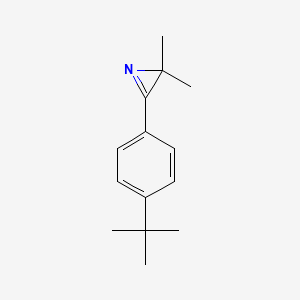
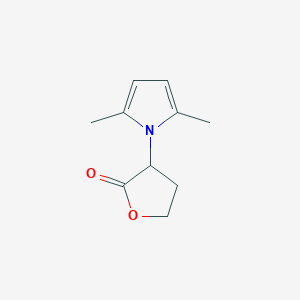
![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
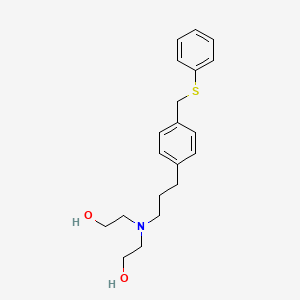
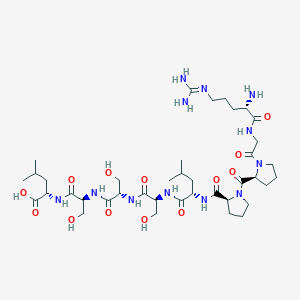
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)
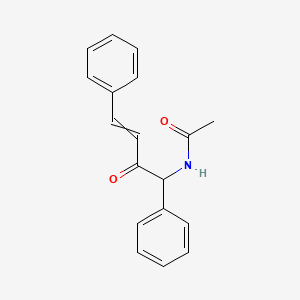
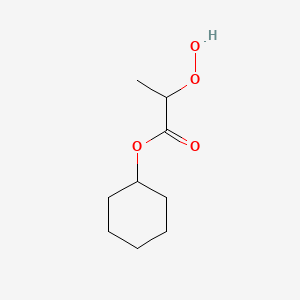
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
